N-(2,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Description
N-(2,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a polycyclic heterocyclic compound characterized by a fused cyclopenta-oxazolo-pyridine core. The structure includes a carboxamide group linked to a 2,5-dimethoxyphenyl substituent and a methyl group at position 2. Structural refinement techniques like SHELXL, used for crystallographic analysis of similar molecules, could elucidate its conformation .
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-10-16-17(12-5-4-6-13(12)21-19(16)26-22-10)18(23)20-14-9-11(24-2)7-8-15(14)25-3/h7-9H,4-6H2,1-3H3,(H,20,23) |
InChI Key |
XILVDROHMDOGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine to form an intermediate, which is then subjected to cyclization using reagents such as phosphorus oxychloride or polyphosphoric acid . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and heterocyclic moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of substituted products.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s core distinguishes it from other heterocycles. For example:
- Target Compound : Contains a cyclopenta[b]oxazolo[4,5-e]pyridine system with a carboxamide and methoxyphenyl group.
- Compound 1l (): Features a tetrahydroimidazo[1,2-a]pyridine core with cyano, nitro, phenethyl, and ester substituents .
Spectral and Physical Properties
- Compound 1l : Melting point 243–245°C; characterized by NMR, IR, and HRMS .
- Target Compound : Physical properties (e.g., solubility, melting point) and spectral data are unreported in the provided evidence.
Functional Group Impact
- The 2,5-dimethoxyphenyl substituent could influence lipophilicity and metabolic stability relative to Compound 1l’s nitro and phenethyl groups.
Research Findings and Limitations
Structural Insights
- Fused oxazolo-pyridine systems, like the target compound’s core, are less common in literature compared to imidazo-pyridines (e.g., Compound 1l). Their synthesis and stereochemical analysis remain understudied.
- SHELXL-based refinements () are critical for resolving such complex structures but require high-quality crystallographic data .
Gaps in Evidence
- No pharmacological or kinetic data are available for the target compound.
- Comparative studies on bioactivity, toxicity, or synthetic routes are absent in the provided sources.
Biological Activity
N-(2,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The process often includes cyclization reactions and the introduction of substituents to enhance biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of cyclopenta[b][1,2]oxazolo[4,5-e]pyridine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
- Compounds demonstrate selective action against Gram-positive bacteria and fungi, particularly those in the Candida genus .
Cytotoxicity
Cytotoxicity assays conducted on various cell lines (e.g., HaCat and Balb/c 3T3) indicate that certain derivatives possess promising cytotoxic effects, which may be beneficial in cancer therapy . The results from MTT assays suggest a dose-dependent response.
The mechanisms underlying the biological activities of these compounds often involve:
- Molecular Docking Studies : These studies reveal strong binding interactions with key bacterial enzymes such as DNA gyrase and MurD. For example, the compound forms multiple hydrogen bonds with residues critical for enzyme activity .
- Inhibitory Effects : The binding energies observed in these docking studies suggest that the compounds could serve as effective inhibitors for their target enzymes, comparable to established antibiotics like ciprofloxacin .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antifungal Activity : A series of compounds were tested against Candida albicans, showing significant inhibition zones compared to controls. The most active compounds displayed a higher potency than traditional antifungal agents .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on cancer cell lines. Results indicated that certain derivatives led to reduced cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .
Data Table
| Compound Name | MIC (μM) | Target Pathogen | Cytotoxicity (IC50) |
|---|---|---|---|
| Compound 3g | 0.21 | Pseudomonas aeruginosa | 15 μM |
| Compound 3f | 0.35 | Escherichia coli | 20 μM |
| Compound 3a | 0.50 | Candida albicans | 10 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
